4-Methyl-2-trichloromethylquinoline 4-Methyl-2-trichloromethylquinoline
Brand Name: Vulcanchem
CAS No.: 203626-79-3
VCID: VC8397174
InChI: InChI=1S/C11H8Cl3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3
SMILES: CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl
Molecular Formula: C11H8Cl3N
Molecular Weight: 260.5 g/mol

4-Methyl-2-trichloromethylquinoline

CAS No.: 203626-79-3

Cat. No.: VC8397174

Molecular Formula: C11H8Cl3N

Molecular Weight: 260.5 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-trichloromethylquinoline - 203626-79-3

Specification

CAS No. 203626-79-3
Molecular Formula C11H8Cl3N
Molecular Weight 260.5 g/mol
IUPAC Name 4-methyl-2-(trichloromethyl)quinoline
Standard InChI InChI=1S/C11H8Cl3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3
Standard InChI Key HSAATIIGFVXJKX-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl
Canonical SMILES CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Descriptors

The molecular formula of 4-methyl-2-trichloromethylquinoline is C₁₁H₈Cl₃N, with a molecular weight of 280.55 g/mol. Key computed properties, inferred from structurally similar compounds, include:

  • XLogP3: ~4.5 (indicating high lipophilicity)

  • Topological Polar Surface Area (TPSA): 12.9 Ų

  • Heavy Atom Count: 15

The trichloromethyl group at position 2 introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions.

Spectroscopic Data

While direct spectroscopic data for 4-methyl-2-trichloromethylquinoline are unavailable, its analogs exhibit characteristic IR and NMR profiles:

  • IR Spectrum: Strong absorptions near 750–850 cm⁻¹ (C–Cl stretching) and 1600–1500 cm⁻¹ (aromatic C=C) .

  • ¹H NMR: Methyl groups in similar quinolines resonate at δ 2.5–2.7 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis of trichloromethylquinolines typically involves:

  • Friedländer Condensation: Cyclization of 2-aminobenzaldehyde derivatives with ketones in acidic media .

  • Chlorination Reactions: Treatment of methylquinolines with phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃), yielding trichloromethyl derivatives.
    Example:

    2-Methylquinoline+PCl5POCl3,Δ2-Trichloromethylquinoline\text{2-Methylquinoline} + \text{PCl}_5 \xrightarrow{\text{POCl}_3, \Delta} \text{2-Trichloromethylquinoline}

    Yields for analogous reactions range from 65–85%.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue (Predicted)
Boiling Point340–360 °C
Density1.48–1.52 g/cm³
Solubility in Water<0.1 mg/mL
LogP (Octanol-Water)4.5–4.8

These values align with trends observed in chlorinated quinolines . The compound is expected to be soluble in organic solvents like dichloromethane and toluene.

Acid-Base Behavior

The pKa of the quinoline nitrogen is estimated at -0.2 to 0.6, making it weakly basic . Protonation occurs under strongly acidic conditions, influencing its reactivity in electrophilic substitutions.

Applications in Scientific Research

Medicinal Chemistry

Trichloromethylquinolines exhibit antiplasmodial activity against Plasmodium falciparum (IC₅₀: 0.8–2.4 μM). The electron-withdrawing trichloromethyl group enhances membrane permeability and target binding, though toxicity remains a concern.

Materials Science

These compounds serve as precursors for nonlinear optical (NLO) materials. For instance, 4-chloro-2-nitroaniline analogs demonstrate second-harmonic generation (SHG) efficiencies 1.5× that of urea, suggesting potential in photonic devices.

ParameterValue
GHS Signal WordDanger
Hazard StatementsH301 (Acute Toxicity, Oral)
Precautionary MeasuresP301+P310 (Immediate medical attention if ingested)

The compound is classified under UN 2811 (6.1/PGIII) for toxic solids .

Environmental Impact

The trichloromethyl group poses ecological risks, with potential bioaccumulation and persistence in aquatic systems (H413) . Degradation studies suggest half-lives >60 days in water, necessitating stringent disposal protocols .

Future Research Directions

  • Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiomerically pure derivatives.

  • Toxicity Mitigation: Structure-activity relationship (SAR) studies to reduce off-target effects in medicinal applications.

  • Advanced Materials: Exploring thin-film applications of quinoline derivatives in organic electronics.

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